molecular formula C6H9ClO2S B6247834 {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride CAS No. 2408964-75-8

{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride

Cat. No.: B6247834
CAS No.: 2408964-75-8
M. Wt: 180.7
InChI Key:
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Description

{bicyclo[111]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S It is a derivative of bicyclo[111]pentane, a highly strained and unique carbocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with methanesulfonyl chloride under specific conditions. The reaction may require the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl hydride or other reduced derivatives.

    Oxidation Reactions: Sulfonic acids or other oxidized products.

Mechanism of Action

The mechanism of action of {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can interact with various molecular targets, including proteins and nucleic acids, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

CAS No.

2408964-75-8

Molecular Formula

C6H9ClO2S

Molecular Weight

180.7

Purity

91

Origin of Product

United States

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